4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine

5-HT2B receptor Alzheimer's disease serotonin antagonist

Procure 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine (MW071), a uniquely selective 5-HT2B receptor antagonist (negative for 160/161 GPCRs, 302 kinases, 7 transporters). This clean tool compound is essential for unambiguous target validation in Alzheimer's disease and neuroinflammation research. Avoid confounding polypharmacology common to morpholine analogs. Ideal for academic and CRO GPCR profiling.

Molecular Formula C12H14INO2
Molecular Weight 331.15 g/mol
CAS No. 1228778-18-4
Cat. No. B1396713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine
CAS1228778-18-4
Molecular FormulaC12H14INO2
Molecular Weight331.15 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)I)C(=O)N2CCOCC2
InChIInChI=1S/C12H14INO2/c1-9-2-3-10(13)8-11(9)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3
InChIKeyKFPKHODAJFRNIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine (CAS 1228778-18-4): Quantitative Differentiation Guide for Selective 5-HT2B Receptor Antagonism in Neurodegeneration Research


4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine (CAS 1228778-18-4), also referred to as (5-iodo-2-methylphenyl)(morpholino)methanone, is an aryl morpholine derivative that has been characterized as a selective antagonist of the serotonin 5-HT2B receptor [1]. Its molecular structure comprises a 5-iodo-2-methylphenyl carbonyl moiety linked to a morpholine ring, with a molecular weight of 331.15 g/mol . The compound has been advanced as the molecular probe MW071 in academic research, where it was deployed as a selective chemical biology tool to interrogate 5-HT2B receptor function in models of Alzheimer's disease-related synaptic dysfunction [1].

Why Generic Morpholine Derivatives Cannot Substitute for 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine in Target-Based Studies


The utility of 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine in target-based research is contingent on its unique selectivity profile, which is not a class-wide feature of morpholine derivatives. While many aryl morpholines exhibit polypharmacology at G protein-coupled receptors (GPCRs), monoamine transporters, or kinases, this specific compound demonstrates a clean pharmacological fingerprint: negative for agonist activity across 161 GPCRs and negative for antagonist activity against all but the 5-HT2B receptor [1]. Furthermore, it shows no inhibition of serotonin, dopamine, or norepinephrine transporters, no activity against 302 kinases, and no interaction with major cytochrome P450 enzymes [1]. This level of selectivity is not observed in close structural analogs such as (2-iodophenyl)(morpholino)methanone (CAS 79271-26-4), which lack documented selectivity profiling, or (2-iodo-5-methylphenyl)(morpholino)methanone, which demonstrates broader activity at multiple GPCRs including dopamine D4 and 5-HT1A receptors [2]. Substitution with an in-class compound would introduce confounding off-target activities, invalidating mechanistic conclusions in studies where 5-HT2B receptor-specific pharmacology is the experimental variable of interest.

Quantitative Differentiation Evidence for 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine: Comparative Selectivity, Potency, and Off-Target Profiling


5-HT2B Receptor Antagonist Potency: Head-to-Head Comparison with Clinical-Stage and Reference Antagonists

4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine (MW071) demonstrates 5-HT2B receptor antagonist activity with an IC50 of 54 nM in a cellular functional assay, as measured by calcium flux in stably transfected CHO cells [1]. In a direct binding assay, the compound exhibits an IC50 of 22 ± 9.0 nM [2]. This potency positions the compound within the range of established 5-HT2B antagonists but with a key differentiating feature: unlike many reference antagonists that exhibit ancillary activity at related 5-HT2 receptor subtypes or other aminergic GPCRs, this compound maintains functional selectivity [2]. For context, the widely used 5-HT2B antagonist RS-127445 has an IC50 of 0.7 nM but demonstrates off-target activity at 5-HT2A and 5-HT2C receptors at higher concentrations . The clinical candidate 5-HT2B antagonist-1 has an IC50 of 33.4 nM but lacks the comprehensive selectivity profiling available for this compound . A class of spiro-piperidine 5-HT2B antagonists achieved IC50 values as low as 1 nM but exhibited variable selectivity profiles across different chemical series [3].

5-HT2B receptor Alzheimer's disease serotonin antagonist GPCR pharmacology

Comprehensive Off-Target Selectivity Profiling: Quantitative Evidence of Pharmacological Cleanliness

4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine (MW071) was subjected to a comprehensive off-target screening panel to establish its pharmacological selectivity. The compound was negative for agonist activity across all 161 GPCRs tested [1]. In antagonist mode, it was negative for 160 of 161 GPCRs, with the sole exception being the 5-HT2B receptor [1]. Additional profiling revealed no inhibition of serotonin (SERT), dopamine (DAT), or norepinephrine (NET) transporters [2]. Kinome-wide screening against 302 kinases was negative [2]. The compound showed no inhibition of monoamine oxidases MAO-A or MAO-B, acetylcholinesterase, COX-1/COX-2, or PDE3A/PDE4D2 [2]. Furthermore, it demonstrated minimal interaction with major drug transporters (OCT1, OCT2, BSEP, BCRP, P-gp, MATE1, MATE2-K, MRP2, OAT1, OAT3, OATP1B1, OATP1B3) and no CYP substrate activity for 1A2, 2B6, 2C8, 2C9, 2C19, 2D6, or 3A4 [2]. In contrast, structurally related morpholine derivatives disclosed in patent WO2014173932A1 demonstrate activity at multiple GPCRs, including dopamine D4 and 5-HT1A, with no reported comprehensive selectivity profiling [3]. The clinical 5-HT2B antagonist RS-127445, while potent at 5-HT2B (IC50 0.7 nM), exhibits measurable affinity for 5-HT2A and 5-HT2C receptors (Ki values of approximately 100 nM and 50 nM, respectively), limiting its utility as a selective probe .

selectivity profiling off-target screening GPCR panel kinase profiling transporter inhibition

CCR5 Antagonist Activity: Differentiated Affinity Profile Compared to Clinical CCR5 Antagonists

4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine exhibits antagonist activity at the human CCR5 receptor with a Kd of 316 nM, as measured by reduction in RANTES-induced intracellular calcium levels in HEK293 Glosensor cells [1]. Preliminary pharmacological screening also identifies the compound as a CCR5 antagonist [2]. This affinity is approximately 1000-fold weaker than the clinical CCR5 antagonist maraviroc, which has an IC50 of 0.3 nM in cell-cell fusion assays [3]. However, the compound's CCR5 activity must be considered in the context of its established 5-HT2B selectivity: unlike maraviroc, which is a dedicated CCR5 antagonist with no reported 5-HT2B activity, this compound's polypharmacology across CCR5 and 5-HT2B may be leveraged in specific research contexts where dual modulation is hypothesized to be beneficial. In contrast, morpholine derivatives from patent WO2014173932A1 demonstrate CCR5 antagonist activity with IC50 values ranging from 2.2 nM to 622 nM, but without the accompanying selectivity profiling that defines this compound's utility as a 5-HT2B-selective probe [4].

CCR5 antagonist HIV entry inhibitor chemokine receptor inflammatory disease

High-Impact Application Scenarios for 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine in Target Validation and Disease Modeling


Target Validation of 5-HT2B Receptor in Alzheimer's Disease and Tauopathies

This compound is deployed as the molecular probe MW071 to investigate the role of 5-HT2B receptor antagonism in rescuing amyloid-β and tau oligomer-induced synaptic plasticity deficits. In acute hippocampal slice preparations from wild-type mice, bath application of MW071 (10 μM) fully reversed long-term potentiation (LTP) impairment induced by oligomeric amyloid-β or tau [1]. In vivo, systemic administration of MW071 (1-10 mg/kg, i.p.) rescued spatial memory deficits in transgenic mouse models of AD, as assessed by Morris water maze and contextual fear conditioning [1]. The compound's exceptional selectivity profile (negative for 160/161 GPCRs, 302 kinases, 7 transporters) ensures that the observed phenotypic rescue can be confidently attributed to 5-HT2B receptor antagonism, a critical requirement for robust target validation studies [2].

Selective Chemical Biology Probe for Serotonin Receptor Pharmacology

In academic pharmacology departments and contract research organizations (CROs) conducting GPCR profiling, 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine serves as a selective tool compound to establish 5-HT2B receptor-specific signaling signatures. Its clean off-target profile (0/161 GPCR agonists, 1/161 GPCR antagonists, 0/302 kinases) allows for unambiguous deconvolution of 5-HT2B-mediated cellular responses in primary neuronal cultures, iPSC-derived neurons, and recombinant cell lines [2]. Unlike promiscuous morpholine derivatives or multi-target antipsychotics, this compound can be used to define the 5-HT2B receptor's specific contribution to serotonin-modulated behaviors, synaptic plasticity, and neuroinflammation without the confounding influence of off-target aminergic or transporter activity [3].

Dual CCR5/5-HT2B Pharmacological Profiling in Neuroinflammatory Disease Models

The compound's dual antagonist activity at CCR5 (Kd = 316 nM) and 5-HT2B (IC50 = 54 nM) positions it as a unique tool for investigating the convergence of chemokine and serotonin signaling pathways in neuroinflammatory conditions, including multiple sclerosis, HIV-associated neurocognitive disorder, and stroke [4][5]. In vitro, the compound can be used to dissect the relative contributions of CCR5-mediated microglial chemotaxis and 5-HT2B-mediated neuronal excitability in co-culture systems. In vivo, systemic administration in rodent models of neuroinflammation may reveal synergistic effects of dual receptor blockade that are not achievable with single-target clinical candidates (e.g., maraviroc for CCR5 or RS-127445 for 5-HT2B) [6]. This application scenario is particularly relevant for academic researchers exploring polypharmacology as a therapeutic strategy in complex CNS disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.